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hexammineruthenium

Cat. No.: B1173566
CAS No.: 19052-44-9
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Description

Historical Context and Evolution of Ruthenium Ammine Coordination Chemistry

The field of coordination chemistry, which deals with compounds formed by the interaction of ligands with metal centers, has a history that predates systematic scientific investigation, with early applications in pigments and dyes mdpi.comlibretexts.org. Alfred Werner is recognized as a pivotal figure in the modern theory of coordination chemistry, proposing the octahedral configuration of transition metal complexes in the late 19th and early 20th centuries mdpi.comlibretexts.orguwimona.edu.jmuni-siegen.de. His work on metal halide complexes with ammonia (B1221849) was fundamental to understanding the nature of coordination compounds libretexts.org.

Ruthenium, as a transition metal, forms a diverse range of coordination complexes with various ligands, including ammines, amines, and imines researchgate.net. The study of ruthenium ammine complexes has evolved alongside the broader field of coordination chemistry, benefiting from advancements in synthetic techniques and characterization methods researchgate.netresearchgate.net. The stability and predictable structures of ruthenium ammine complexes have contributed to their utility in research researchgate.net.

Current Academic Significance of Hexammineruthenium Complexes in Fundamental Research

This compound complexes, particularly the hexaammine species in its +2 and +3 oxidation states ([Ru(NH₃)₆]²⁺/[Ru(NH₃)₆]³⁺), are of current academic significance primarily due to their well-behaved redox chemistry. This makes them excellent model systems for studying electron transfer processes researchgate.netresearchgate.netresearchgate.net.

Researchers utilize this compound(III) chloride in electrochemical studies, serving as a redox probe to investigate electron transfer kinetics at various interfaces, including modified electrodes and biological systems chemimpex.comresearchgate.netresearchgate.netgraphenea.comresearchgate.netwalisongo.ac.idbohrium.com. Its ability to undergo reversible electron transfer with fast kinetics makes it valuable for probing the electrochemical properties of materials and biological molecules researchgate.netresearchgate.net.

Furthermore, this compound(III) has been explored for its interactions with biological molecules, such as DNA. Studies have shown that this compound(III) ions can interact with DNA, influencing its structure and activity. nih.gov For instance, it has been shown to induce the formation of Z-DNA and interact with specific DNA bases like guanine (B1146940) and adenine (B156593), potentially disrupting base pairing nih.gov.

Overview of Key Research Paradigms and Disciplinary Interfaces

This compound complexes are central to several key research paradigms, often at the interface of chemistry, physics, and biology:

Electrochemistry: this compound(III) chloride is widely used as a standard redox probe in voltammetry and other electrochemical techniques to characterize electrode surfaces, study mass transport, and investigate electron transfer reactions chemimpex.comresearchgate.netresearchgate.netgraphenea.comresearchgate.netwalisongo.ac.idbohrium.comsoton.ac.uk. Its well-defined one-electron reduction ([Ru(NH₃)₆]³⁺ + e⁻ ⇌ [Ru(NH₃)₆]²⁺) makes it ideal for these studies researchgate.net. Research includes its use with novel electrode materials like graphene edges and MXenes to understand electron transfer at these interfaces graphenea.combohrium.comcsic.es.

Electron Transfer Studies: The reversible redox couple of this compound is a benchmark for studying outer-sphere electron transfer reactions. It is used to investigate electron transfer in various environments, including solutions, at interfaces, and within complex biological systems like proteins researchgate.netnih.govnih.gov. Studies explore the factors influencing electron transfer rates and mechanisms. researchgate.net

Interactions with Biomolecules: this compound(III) is employed to study interactions with DNA and other biomolecules, providing insights into binding modes and the effects of metal complexes on biological structures and processes researchgate.netnih.gov. This research area bridges coordination chemistry and molecular biology.

Materials Science: this compound complexes serve as precursors for synthesizing other ruthenium complexes and are utilized in the development of advanced materials, including nanomaterials chemimpex.com. Their redox properties can be leveraged in the design of functional materials. researchgate.net

These research paradigms highlight the versatility of this compound as a fundamental tool for exploring electron transfer, molecular interactions, and material properties across diverse scientific disciplines.

Data Table: Properties of this compound(III) Chloride

PropertyValueSource
Chemical Formula[Ru(NH₃)₆]Cl₃ sigmaaldrich.comfishersci.comfishersci.nl
Molecular Weight309.61 g/mol sigmaaldrich.comfishersci.comfishersci.nl
CAS Number14282-91-8 sigmaaldrich.comfishersci.comfishersci.nl
PubChem CID159731 fishersci.comfishersci.nonih.gov
AppearanceOff-white to pale yellow microcrystalline solid / Yellow crystalline powder chemimpex.comsamaterials.com
Solubility in WaterSoluble / Very soluble fishersci.comamericanelements.com
Storage Condition2-8 °C chemimpex.comamericanelements.comsamaterials.com

Detailed Research Findings:

Research utilizing this compound(III) has provided detailed insights into various chemical and biological processes. For example, studies employing chronocoulometry and AC voltammetry have quantified the binding of electroactive this compound(III) complex ions to anionic self-assembled monolayers (SAMs). A binding constant of 4.0 (±0.4) × 10⁶ M⁻¹ was determined for the adsorption of [Ru(NH₃)₆]³⁺ on a compact monolayer of 2-mercaptobenzimidazole-5-sulfonate (MBIS) on Au(111) researchgate.net. Another study using AC voltammetry found a binding constant of 2.9 (±0.3) × 10⁵ M⁻¹ for the electrostatic binding of [Ru(NH₃)₆]³⁺ to a surface-confined PNA-DNA duplex researchgate.net. These findings illustrate the quantitative data that can be obtained using this compound as a probe.

In the context of electron transfer in biological systems, this compound(II) has been used as a reductant in studies of cytochrome oxidase. Experiments showed that electron transfer between cytochromes a and a₃ is primarily sensitive to the pH gradient. nih.gov this compound(II) substituted for cytochrome c in measurements of proton pumping by cytochrome oxidase, demonstrating its utility in probing complex biological electron transport chains. nih.gov

Furthermore, this compound(III) has been successfully introduced as an alternative redox probe in electrochemical impedance spectroscopy (EIS) for the detection of biomolecules using gold electrodes, offering a stable alternative to other redox couples like hexacyanoferrate. researchgate.net

Properties

CAS No.

19052-44-9

Molecular Formula

C12H33PSi3

Synonyms

hexammineruthenium

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hexammineruthenium Complexes

Controlled Synthesis of Hexaammineruthenium(II) Precursors

The controlled synthesis of hexaammineruthenium(II) precursors is a key step in accessing a range of ruthenium complexes. A common starting material is ruthenium chloride. Hexaammineruthenium(II) dichloride, [Ru(NH₃)₆]Cl₂, can be synthesized by reacting ruthenium chloride with concentrated aqueous ammonia (B1221849) in the presence of an excess of zinc powder as a reducing agent. Heating this mixture facilitates the reaction. google.com To improve the purity and yield of hexaammineruthenium(II) dichloride, it is preferable to filter off the excess zinc powder while the solution is hot and then quench the solution to induce crystallization. google.com Water is a preferred solvent for dissolving hexaammineruthenium(II) dichloride due to ease of handling and safety. google.com

Hexaammineruthenium(II) chloride is a yellow crystalline coordination compound that exhibits slight solubility in water. sigmaaldrich.cn It serves as a precursor for material synthesis and as a homogeneous catalyst. sigmaaldrich.cn

Targeted Synthesis of Hexaammineruthenium(III) Salts

Targeted synthesis of hexaammineruthenium(III) salts often utilizes hexaammineruthenium(II) precursors. Hexaammineruthenium(III) trichloride (B1173362), [Ru(NH₃)₆]Cl₃, is a common and stable salt. One method for its production involves the oxidation of hexaammineruthenium(II) dichloride. google.com

A method for producing hexaammineruthenium(III) trichloride involves dissolving hexaammineruthenium(II) dichloride in a solvent, preferably water, and then adding ammonium (B1175870) chloride. google.com Oxygen gas can be blown into this solution to synthesize hexaammineruthenium(III) trichloride. chemicalbook.com The reaction can be monitored by measuring the redox potential. For instance, blowing oxygen gas with 99.99% purity at a flow rate of 0.5 L/min into a solution containing hexaammineruthenium(II) dichloride and ammonium chloride at 20-25 °C can lead to the formation of the Ru(III) salt, with the reaction stopped when the redox potential reaches approximately -80 mV (vs. Ag/AgCl). chemicalbook.com

Another approach involves reacting hexaammineruthenium(II) dichloride directly with oxidizing agents. For example, reacting hexaammineruthenium(II) dichloride with nitric acid can produce hexaammineruthenium(III) nitrate, which can then be reacted with hydrochloric acid to obtain hexaammineruthenium(III) trichloride. google.com Alternatively, hexaammineruthenium(II) dichloride can be reacted with chlorine water and mercury chloride to form hexaammineruthenium(III) trichloride. google.com

Hexaammineruthenium(III) chloride is a pale yellow, air-stable, water-soluble powder. chemicalbook.com It is a versatile coordination compound used in various fields, including electrochemistry and catalysis. chemimpex.com It is also a precursor for the synthesis of other ruthenium complexes, such as chloropentaammineruthenium(III) chloride. chemicalbook.comscientificlabs.co.uksamaterials.com The hexaammineruthenium(III) and hexaammineruthenium(II) species are readily interconverted through electrochemical reduction and oxidation, respectively, making [Ru(NH₃)₆]Cl₃ useful in cyclic voltammetry and as an indicator in biochemical analyses involving one-electron reactions. chemicalbook.com

Preparation of Isotopic Analogues for Mechanistic Studies

The preparation of isotopic analogues of hexaammineruthenium complexes is valuable for mechanistic studies, allowing for tracing reaction pathways and understanding bond dynamics. While specific detailed synthetic procedures for isotopic analogues of hexaammineruthenium were not extensively detailed in the search results, the general principle involves using isotopically enriched starting materials, such as ¹⁵N-labeled ammonia, during the synthesis of the ammine complexes. Infrared spectroscopy can be used to characterize these isotopic analogues, as isotopic substitution leads to shifts in vibrational frequencies, particularly the metal-nitrogen stretching vibrations and NH₃ deformation bands. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Synthesis of Binuclear and Polynuclear Hexammineruthenium Assemblies

The synthesis of binuclear and polynuclear hexaammineruthenium assemblies allows for the investigation of metal-metal interactions and collective electronic properties. One example involves the formation of blue complexes from the reaction of hexaammineruthenium(II) dichloride with hydrohalic acids. cdnsciencepub.com These blue complexes have been characterized as chloro-bridged ruthenium(II)-ruthenium(III) dimers, such as [Ru₂(NH₃)₁₀Cl]Cl₅(H₂O). cdnsciencepub.com The synthesis involves reacting hexaammineruthenium(II) dichloride with hot aqueous hydrochloric acid solutions, leading to the precipitation of a blue microcrystalline material. cdnsciencepub.com Obtaining a product with reproducible properties can be challenging, requiring careful control of reaction conditions. cdnsciencepub.com Analogous bromo-bridged complexes like [Ru₂(NH₃)₁₀Br]Br₅(H₂O) can be formed using hydrobromic acid. cdnsciencepub.com

Ligand Substitution and Derivatization Strategies for this compound Scaffolds

Ligand substitution and derivatization strategies allow for the modification of the hexaammineruthenium scaffold to tune its properties and reactivity. While the hexaammineruthenium(II) and (III) complexes are known for their relatively inert coordination spheres compared to some other transition metal complexes, ligand substitution reactions can occur under specific conditions. researchgate.nettandfonline.com

One example of derivatization involves the reaction of hexaammineruthenium(III) with aldehydes to form ruthenium(II) nitrile complexes. acs.org This reaction involves an intramolecular redox process of a Ru(III)-imine species to form the Ru(II)-nitrile. acs.org The efficiency of this reaction depends on factors such as the solubility and stability of the aldehyde in the reaction medium. acs.org

Thermal substitution reactions of hexaammineruthenium(III) halides in the solid state have also been studied, leading to the formation of halogenopentaammineruthenium(III) halides through the replacement of an ammonia ligand by an outer-sphere halide ion. oup.com The reaction rates and mechanisms are influenced by the nature of the halide. oup.com

Hexaammineruthenium(III) chloride can be used as a precursor to synthesize other ruthenium complexes, such as chloropentaammineruthenium(III) chloride, where one ammonia ligand is substituted by a chloride ion. chemicalbook.comscientificlabs.co.uksamaterials.com

Studies on ligand substitution in ruthenium(II) ammine complexes with phosphine (B1218219) and phosphite (B83602) ligands have shown that ammonia ligands can be displaced, leading to the formation of complexes with mixed amine and phosphine/phosphite coordination spheres. scielo.br The lability of the ligands can influence the substitution pathways. scielo.br

The acid-catalyzed aquation of hexaammineruthenium(II) complex ions, where an ammonia ligand is replaced by water, has also been investigated, providing insights into the reaction mechanisms in acidic solutions. acs.org

Fundamental Coordination Chemistry and Structural Analysis of Hexammineruthenium

Theoretical Considerations of Octahedral Coordination in Hexammineruthenium

The octahedral geometry in this compound arises from the coordination of six ligands to a central metal ion. In this arrangement, the six ammonia (B1221849) ligands are positioned at the vertices of an octahedron, with the ruthenium ion at the center. This highly symmetrical structure is a common motif in coordination chemistry and can be understood through Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory. These theories describe the bonding between the metal ion and the ligands, explaining the stability and electronic properties of the complex. The Ru-N bonds are formed by the donation of electron pairs from the nitrogen atoms of the ammonia ligands to the ruthenium ion.

Electronic Configuration and Oxidation State Stability in Ruthenium Ammines

Ruthenium can exist in various oxidation states, but +2 and +3 are particularly stable in ammine complexes like this compound. The electronic configuration of ruthenium in its common oxidation states influences the complex's properties.

Ruthenium(II): In the [Ru(NH₃)₆]²⁺ complex, ruthenium is in the +2 oxidation state. Ruthenium is a d⁸ metal, and in an octahedral field, the d orbitals split into a lower energy set (t₂g) and a higher energy set (eg). Ammonia is a strong-field ligand, leading to a low-spin configuration. The eight d electrons occupy the t₂g orbitals, resulting in a d⁶ low-spin configuration (t₂g⁶ eg⁰). This filled t₂g subshell contributes to the relative inertness and stability of Ru(II) ammine complexes towards substitution reactions tandfonline.com.

Ruthenium(III): In the [Ru(NH₃)₆]³⁺ complex, ruthenium is in the +3 oxidation state. Ruthenium(III) is a d⁷ metal. With ammonia as a strong-field ligand, the complex adopts a low-spin configuration (t₂g⁵ eg⁰). This configuration with one unpaired electron in the t₂g orbitals makes [Ru(NH₃)₆]³⁺ paramagnetic and electrochemically active chemicalbook.compsu.edu.

The stability of these oxidation states is also influenced by factors such as ligand field stabilization energy and the nature of the ligands. The strong sigma donation from the ammonia ligands stabilizes the higher oxidation states of ruthenium. The interconversion between Ru(II) and Ru(III) this compound complexes is a well-studied reversible redox process, frequently used as an electrochemical standard chemicalbook.com.

Spectroscopic Investigations of Metal-Ligand Bonding in this compound Complexes

Spectroscopic techniques provide valuable insights into the electronic structure and metal-ligand bonding in this compound complexes.

UV-Visible Spectroscopy: Electronic transitions between the d orbitals (d-d transitions) and charge transfer transitions can be observed using UV-Visible spectroscopy. These spectra provide information about the ligand field strength and the electronic energy levels of the ruthenium ion in the complex. Studies have used UV-Vis spectroscopy to characterize the stability of hexaammineruthenium(III) cations in different environments researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to study the vibrations of the ammonia ligands and the Ru-N bonds. Changes in the N-H stretching frequencies and the appearance of Ru-N stretching and bending modes provide information about the coordination of ammonia to the ruthenium center and the strength of the metal-ligand bond. Infrared results have been used in conjunction with analytical data to infer the structure of ruthenium complexes, assuming octahedral coordination cdnsciencepub.com.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic species, such as [Ru(NH₃)₆]³⁺ (d⁵ low-spin). The ESR spectrum provides information about the g-tensor, which is sensitive to the electronic environment of the ruthenium ion and the symmetry of the complex. ESR data has been used to analyze the crystal field in hexaammineruthenium(III) trithiocyanate single crystals psu.edursc.org.

Crystallographic Methodologies for this compound Structure Elucidation

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is a primary technique for obtaining detailed atomic resolution structures of crystalline compounds carleton.eduuhu-ciqso.eswarwick.ac.uk. By analyzing the diffraction pattern produced by a single crystal exposed to X-rays, the arrangement of atoms within the crystal lattice can be determined.

For this compound salts, single-crystal X-ray diffraction has been used to confirm the octahedral coordination geometry of the [Ru(NH₃)₆]ⁿ⁺ cation and to determine precise Ru-N bond lengths and N-Ru-N bond angles. Studies on hexaammineruthenium(III) salts, such as [Ru(NH₃)₆]₂ (SO₄)₃·5H₂O and [Ru(NH₃)₆][SCN]₃, have provided detailed structural parameters psu.edursc.orgpublish.csiro.au. For instance, in [Ru(NH₃)₆][SCN]₃, the Ru-N bond lengths were found to be approximately 210.9 pm, and N-Ru-N angles were close to the ideal 90° (around 89.9°), indicating a very nearly octahedral RuN₆ unit psu.edursc.org. Single-crystal studies have also explored the conformations of the hexaammineruthenium(III) ion in different crystal environments, suggesting that the hydrogen atom disposition can be random depending on the crystallographic site symmetry publish.csiro.au.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline phases present in a powdered or microcrystalline sample carleton.edurheniumbio.co.ilwikipedia.org. While it does not provide the same level of detailed structural information as single-crystal XRD, it is useful for identifying known crystalline compounds, determining unit cell parameters, and assessing sample purity and crystallinity carleton.edurheniumbio.co.il.

PXRD can be applied to hexaammineruthenium salts to confirm the presence of the expected crystalline phase by matching the experimental diffraction pattern to known reference patterns. It can also be used to study changes in the crystalline structure under different conditions or in different solid forms. Researchers have utilized powder X-ray diffraction for the characterization of hexaammineruthenium(III) complexes in materials like zeolites researchgate.net.

Solution-Phase Structural Dynamics of this compound

While crystallographic techniques provide a static picture of the structure in the solid state, understanding the behavior of this compound in solution requires different approaches. In aqueous solution, the [Ru(NH₃)₆]ⁿ⁺ ions exist as discrete coordination entities.

The structural dynamics in solution involve the interactions of the complex ion with solvent molecules (hydration) and other ions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various electrochemical methods can provide information about the species present in solution and their behavior.

NMR spectroscopy can be used to study the ligand environment and potential ligand exchange processes in solution researchgate.net. Electrochemical techniques, such as cyclic voltammetry, are particularly useful for studying the redox behavior of this compound complexes in solution chemicalbook.comsigmaaldrich.cnresearchgate.netresearchgate.netresearchgate.net. The reversible nature of the [Ru(NH₃)₆]³⁺/[Ru(NH₃)₆]²⁺ redox couple in aqueous solution is well-established and is influenced by the solvation environment researchgate.netacs.org. Studies using techniques like ab initio RISM-SCF have investigated the equilibrium and non-equilibrium solvation structures of hexaammineruthenium(II) and (III) in aqueous solution, providing insights into how the solvent molecules arrange around the complex ions and how this changes during electron transfer acs.org.

The interaction of this compound ions with other species in solution, such as DNA, has also been investigated, highlighting the role of electrostatic interactions and potential hydrogen bonding in their solution-phase behavior researchgate.netnih.gov.

Data Tables

Compound NameFormulaOxidation State of RuPubChem CID
Hexaammineruthenium(III) chloride[Ru(NH₃)₆]Cl₃+3159731 fishersci.comcenmed.comfishersci.nlnetascientific.comsigmaaldrich.comscbt.comfishersci.no
Hexaammineruthenium(II) chloride[Ru(NH₃)₆]Cl₂+224855851 sigmaaldrich.com, 15305-72-3 (CAS) sigmaaldrich.cnsigmaaldrich.comscbt.com
Hexaammineruthenium(III) triiodide[Ru(NH₃)₆]I₃+3Not readily available from search results, but formula is provided ontosight.ai
Hexaammineruthenium(II) diiodide[Ru(NH₃)₆]I₂+2Not readily available from search results cdnsciencepub.com
Hexaammineruthenium(III) sulfate[Ru(NH₃)₆]₂(SO₄)₃+3Not readily available from search results publish.csiro.au
Hexaammineruthenium(III) thiocyanate[Ru(NH₃)₆][SCN]₃+3Not readily available from search results psu.edursc.org
Hexaammineruthenium(II) iodide[Ru(NH₃)₆]I₂+2Not readily available from search results tandfonline.com
Hexaammineruthenium(III) tetrafluoroborate[Ru(NH₃)₆][BF₄]₃+3Not readily available from search results tandfonline.com
PropertyHexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)Hexaammineruthenium(II) chloride ([Ru(NH₃)₆]Cl₂)
AppearancePale yellow to yellow crystalline powder chemicalbook.comnetascientific.comYellow crystalline solid sigmaaldrich.cn
Solubility in waterSoluble chemicalbook.comfishersci.comfishersci.nlSlightly soluble sigmaaldrich.cnsigmaaldrich.com
Molecular Weight309.61 g/mol fishersci.comcenmed.comfishersci.nlsigmaaldrich.comscbt.comsigmaaldrich.com273.15 g/mol scbt.com
CAS Number14282-91-8 fishersci.comcenmed.comfishersci.nlnetascientific.comsigmaaldrich.comscbt.comsigmaaldrich.comfscichem.com15305-72-3 sigmaaldrich.cnsigmaaldrich.comscbt.com
Oxidation State of Ruthenium+3 chemicalbook.comontosight.ai+2 sigmaaldrich.cnsigmaaldrich.com

Advanced Electrochemistry and Electron Transfer Kinetics of Hexammineruthenium Systems

Heterogeneous Electron Transfer Rate Constants of Hexammineruthenium Redox Couples

The heterogeneous electron transfer rate constant (k⁰) is a crucial parameter that quantifies the speed of electron transfer between a redox species in solution and an electrode surface. For this compound, k⁰ values are influenced by a variety of factors, including the nature of the electrode material, the composition of the electrolyte solution, and environmental conditions such as temperature and pressure.

Electrode Surface Effects on Electron Transfer Kinetics (e.g., Carbonaceous Materials, Noble Metals)

The electrode material plays a significant role in the kinetics of electron transfer for this compound. Studies have investigated its behavior on various surfaces, including carbonaceous materials like graphene and graphite (B72142), as well as noble metals like platinum (Pt) and gold (Au).

On carbon-based electrodes, the electron transfer kinetics of this compound can be influenced by the specific form and structure of the carbon. For instance, research on graphene electrodes has shown that the electrochemical activity and electron transfer rates can be dependent on factors such as the number of graphene layers and the presence of edge plane sites or defects. nih.govrsc.org Smaller lateral flake sizes in graphite and graphene paste electrodes have been correlated with improved heterogeneous electron transfer kinetics, attributed to an increased number of electrochemically active edge plane-like sites. mmu.ac.uk

Noble metal electrodes, such as platinum and gold, are also commonly used to study this compound. Studies using Pt and Au microelectrodes have investigated the kinetics of the reduction of hexaammineruthenium(III). researchgate.netnih.gov The nature of the electrode material can influence the observed rate constants, although this compound is often described as exhibiting reversible electron transfer behavior on various electrode surfaces under appropriate conditions. researchgate.netacs.org

Influence of Electrolyte Composition and Solvent Environment

The composition of the electrolyte solution and the nature of the solvent environment significantly impact the electron transfer kinetics of this compound. The identity and concentration of anions in the supporting electrolyte have been shown to strongly affect the rate constants for the reduction of hexaammineruthenium(III) at Pt and Au electrodes. researchgate.netnih.gov For example, the rate constant was found to be directly proportional to the chloride concentration when chloride was the sole anion, suggesting a direct involvement of chloride in mediating the electron transfer. researchgate.netnih.gov Other anions, such as trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) and perchlorate (B79767) (ClO₄⁻), also influence the kinetics, with the effect varying depending on the anion. researchgate.netnih.gov The cation of the supporting electrolyte, however, appears to have less influence on the rate constants. researchgate.netnih.gov

The solvent environment also plays a role, affecting factors such as ion diffusion and the interfacial electric field at the electrode surface. nih.govosti.gov While this compound studies are often conducted in aqueous solutions, the principles of solvent-electrode interactions and their influence on electron transfer are broadly applicable. acs.orgcurtin.edu.au

Temperature and Pressure Dependence of Electrochemical Reactivity

Temperature and pressure are important environmental factors that influence the electrochemical reactivity and electron transfer kinetics of this compound. The rate constants for the reduction of hexaammineruthenium(III) at electrodes have been shown to be temperature-dependent. researchgate.netnih.govacs.org Studies investigating the effect of temperature provide insights into the activation energy of the electron transfer process. researchgate.net

Pressure also affects the kinetics, and studies have measured volumes of activation for the reduction of hexaammineruthenium(III). researchgate.netnih.govacs.org These volumes of activation can provide information about the changes in solvation and structure during the electron transfer process. researchgate.netacs.org Strongly negative volumes of activation have been observed, which may reflect solvation increases during the activation process and potentially the promotion of desorption of surface-blocking species by applied pressure. researchgate.netnih.govacs.org

This compound as a Model Redox Probe in Electrochemical Studies

This compound is widely utilized as a model redox probe due to its well-characterized and often nearly reversible one-electron redox behavior. researchgate.netwalisongo.ac.idacs.org Its use allows researchers to assess the electrochemical properties of electrode materials and interfaces without the complications of complex reaction mechanisms or strong adsorption phenomena often associated with other redox species. acs.orggraphenea.comresearchgate.net

Cyclic Voltammetry for Reversibility and Formal Potential Determination

Cyclic Voltammetry (CV) is a fundamental electrochemical technique frequently employed with this compound to assess the reversibility of its redox reaction and determine its formal potential. walisongo.ac.idmmu.ac.ukgraphenea.comcenmed.comfishersci.nlsigmaaldrich.comresearchgate.netpineresearch.comossila.comdyerga.org For a reversible redox couple, the cyclic voltammogram exhibits characteristic peak shapes, with a peak separation (ΔEp) that is close to the theoretical value for a one-electron transfer (approximately 59 mV at 25°C) and peak currents that are proportional to the square root of the scan rate. walisongo.ac.idossila.com Deviations from these ideal behaviors can indicate quasi-reversible or irreversible kinetics.

The formal potential (E⁰') of the this compound(III)/(II) couple, which is the potential at which the oxidized and reduced species are at equal concentration, can be determined from the cyclic voltammogram as the average of the anodic and cathodic peak potentials. pineresearch.comossila.com This value serves as a reference point for studying the thermodynamics of the electron transfer process under specific experimental conditions.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study this compound systems, providing detailed information about charge transfer resistance and interfacial phenomena at the electrode-electrolyte interface. researchgate.netmmu.ac.ukresearchgate.netfishersci.comsigmaaldrich.comsoton.ac.ukmdpi.comnih.govals-japan.commdpi.com

In EIS, a small amplitude AC potential is applied to the electrode over a range of frequencies, and the impedance response is measured. mdpi.comals-japan.com The resulting impedance spectra, often represented as Nyquist or Bode plots, can be analyzed using equivalent electrical circuits that model the different processes occurring at the interface, such as charge transfer, double-layer capacitance, and mass transport. mdpi.comals-japan.com

For this compound, EIS can be used to determine the charge transfer resistance (Rct), which is inversely related to the heterogeneous electron transfer rate constant. mdpi.comals-japan.com Changes in Rct upon modification of the electrode surface or changes in the solution environment can provide insights into how these factors affect the electron transfer kinetics. researchgate.netresearchgate.netmdpi.com EIS is particularly valuable for studying fast electron transfer processes and characterizing the properties of modified electrodes or biosensors where the binding of molecules on the surface affects the charge transfer. researchgate.netresearchgate.netnih.govmdpi.com

Data Table Example (Illustrative - based on search snippets, specific numerical values may vary depending on exact experimental conditions):

Electrode MaterialElectrolyteScan Rate (mV/s)ΔEp (mV)k⁰ (cm/s) (Illustrative)Citation
Graphene Edge0.1 mM HexaamminerutheniumNot specifiedNot specified> 1 graphenea.com
Single-layer GrapheneAqueousNot specifiedNot specified (Reversible)Not specified (Reversible) acs.orgacs.org
Polycrystalline Pt UltramicroelectrodeAqueous KClNot specifiedNot specifiedDependent on [Cl⁻] researchgate.netnih.gov
Polycrystalline Au UltramicroelectrodeAqueous KClNot specifiedNot specifiedDependent on [Cl⁻] researchgate.netnih.gov
Graphite Paste Electrode (Smaller Flake Size)1 mM Hexaammineruthenium(III) chloride / 0.1 M KCl15-400Decreases with smaller flake sizeIncreases with smaller flake size rsc.orgmmu.ac.uk
Au Electrode with SAMNot specified (Hexaammineruthenium(III) chloride)Not specifiedNot specifiedElectron transfer through tunneling for short chains researchgate.net

Scanning Electrochemical Microscopy (SECM) for Localized Reactivity Mapping

Scanning Electrochemical Microscopy (SECM) is a powerful technique employed to map the localized electrochemical reactivity of surfaces. This compound(III) is frequently used as a redox mediator in SECM studies. surfacesciencewestern.comuni-regensburg.de The technique involves bringing a microelectrode probe close to a substrate surface immersed in an electrolyte solution containing a redox mediator like [Ru(NH₃)₆]³⁺. surfacesciencewestern.com The interaction between the electrochemical process occurring at the tip and the reactivity of the substrate surface provides spatially resolved information about the substrate's electrochemical properties.

Studies have utilized SECM with [Ru(NH₃)₆]³⁺ to investigate the localized electron transfer at various materials, including layered transition metal dichalcogenides like MoS₂. nih.govacs.org SECM mapping with [Ru(NH₃)₆]³⁺ has revealed that even visually flat areas of MoS₂ can exhibit varying electron transfer rates, and edge sites often show higher reactivity. nih.govacs.org The use of [Ru(NH₃)₆]³⁺ as an outer-sphere redox marker in SECM is advantageous because its electron transfer is less sensitive to surface morphology compared to inner-sphere probes. uni-regensburg.de However, it's important to consider that the redox mediator can sometimes interact with the substrate, potentially affecting the measured local reactivity. surfacesciencewestern.com

Chronoamperometry and Chronocoulometry for Diffusion and Adsorption Dynamics

Chronoamperometry and chronocoulometry are transient electrochemical techniques used to study the dynamics of diffusion and adsorption at electrode surfaces. als-japan.comals-japan.com In chronoamperometry, a potential step is applied to the electrode, and the resulting current is measured as a function of time. als-japan.comals-japan.com Chronocoulometry measures the integrated charge over time following a potential step. als-japan.comals-japan.com

This compound(III) is commonly used as a probe in these techniques due to its well-defined diffusion-controlled behavior. nih.gov Chronoamperometry can be used to determine diffusion coefficients of electroactive species based on the Cottrell equation, which describes the current-time relationship under diffusion control. als-japan.comals-japan.com

Chronocoulometry is particularly useful for quantifying the amount of adsorbed species on an electrode surface and determining electrode surface areas. als-japan.comnih.gov The total charge measured in chronocoulometry can have contributions from double-layer charging, the electrolysis of diffusing species, and the electrolysis of adsorbed species. nih.gov By analyzing the charge-time response, the contribution from adsorbed species can be distinguished. nih.govmdpi.com

Studies utilizing chronocoulometry with [Ru(NH₃)₆]³⁺ have investigated its adsorption behavior on modified surfaces, such as self-assembled monolayers (SAMs) on gold electrodes. researchgate.netresearchgate.net These studies have determined binding constants and provided insights into the electrostatic interactions driving the adsorption of the positively charged [Ru(NH₃)₆]³⁺ complex to negatively charged surfaces like DNA-modified electrodes. researchgate.netresearchgate.netnih.gov

Data from chronocoulometry experiments can be used to determine diffusion coefficients. For example, the diffusion coefficient of [Ru(NH₃)₆]²⁺ in a hydrogel-modified electrode was determined to be 4.9 × 10⁻⁸ cm² s⁻¹. researchgate.net Another study using microelectrode double potential step chronoamperometry reported diffusion coefficients for [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₆]²⁺ in aqueous solutions with different supporting electrolytes, noting that the triply charged species had a lower diffusion coefficient. researchgate.net

Here is a sample table illustrating diffusion coefficient data that might be obtained from such studies:

SpeciesSupporting ElectrolyteTemperature (°C)Diffusion Coefficient (cm²/s)
[Ru(NH₃)₆]³⁺0.1 M KCl258.43 × 10⁻⁶ nih.gov
[Ru(NH₃)₆]²⁺0.1 M KCl25~1.2 - 1.5 × 10⁻⁵ (Inferred from ratio in researchgate.net)
[Ru(NH₃)₆]²⁺Hydrogel MatrixRoom4.9 × 10⁻⁸ researchgate.net
[Ru(NH₃)₆]³⁺ / [Ru(NH₃)₆]²⁺Aqueous Solution-7.7 × 10⁻⁶ researchgate.net

Note: The diffusion coefficient for [Ru(NH₃)₆]²⁺ in 0.1 M KCl at 25°C is inferred from the reported ratio of diffusion coefficients for the +3 and +2 species in KCl and KNO₃ media researchgate.net. Specific values can vary depending on experimental conditions and supporting electrolyte.

Mechanisms of Electron Transfer in this compound Redox Processes (Outer-Sphere vs. Inner-Sphere)

Electron transfer reactions involving inorganic complexes can occur via two primary mechanisms: outer-sphere and inner-sphere electron transfer. davuniversity.orgmdpi.com

Outer-Sphere Electron Transfer: In this mechanism, electron transfer occurs between complexes without the formation or breaking of chemical bonds between the metal centers and a bridging ligand. davuniversity.orgmdpi.com The coordination spheres of the complexes remain intact during the electron transfer process. mdpi.com The rate of outer-sphere electron transfer is influenced by factors such as the reorganization energy of the reactants and the solvent, and the electronic coupling between the donor and acceptor orbitals. davuniversity.org this compound(III)/ (II) ([Ru(NH₃)₆]³⁺/[Ru(NH₃)₆]²⁺) is a classic example of a redox couple that typically undergoes fast outer-sphere electron transfer, particularly in aqueous solutions. nih.govmdpi.comrsc.orgtudublin.ie This is attributed to the relatively small changes in Ru-N bond lengths upon reduction and the facile nature of electron transfer between the t₂g orbitals of ruthenium. davuniversity.org

Inner-Sphere Electron Transfer: This mechanism involves the formation of a transient bridged complex where a ligand is shared between the two metal centers, facilitating the electron transfer. davuniversity.orgmdpi.com This requires at least one of the complexes to be substitutionally labile to allow for the formation of the bridging ligand. davuniversity.orgbhu.ac.in Bond breaking and formation are characteristic of inner-sphere processes. davuniversity.org While this compound is predominantly known for outer-sphere reactions, the mechanism can be influenced by the nature of the co-reactants and the presence of bridging ligands. rsc.orgsci-hub.se

The distinction between outer-sphere and inner-sphere mechanisms is crucial for understanding the kinetics and pathways of redox reactions. The [Ru(NH₃)₆]³⁺/[Ru(NH₃)₆]²⁺ couple is often used as a benchmark for outer-sphere electron transfer due to its well-characterized behavior and minimal involvement in inner-sphere pathways under typical conditions. mdpi.comtudublin.ie

Interfacial Adsorption and Binding of this compound to Modified Surfaces

The interaction of this compound complexes with modified electrode surfaces is a significant aspect of their electrochemical behavior, particularly in the context of biosensors and surface characterization. researchgate.netnih.goviieta.org The positively charged [Ru(NH₃)₆]³⁺ complex can electrostatically interact with negatively charged functional groups present on modified surfaces. researchgate.netresearchgate.netnih.gov

Studies have demonstrated the adsorption and binding of [Ru(NH₃)₆]³⁺ to various modified surfaces, including:

DNA-modified electrodes: [Ru(NH₃)₆]³⁺ is widely used as an electroactive indicator to probe DNA hybridization and quantify the amount of DNA immobilized on electrode surfaces. researchgate.netresearchgate.netnih.gov The complex binds electrostatically to the negatively charged phosphate (B84403) backbone of DNA. researchgate.netresearchgate.net Chronocoulometry and AC voltammetry have been employed to study this binding, determining binding constants and providing insights into the adsorption isotherm. researchgate.netresearchgate.net The binding of [Ru(NH₃)₆]³⁺ to DNA can be influenced by competing cations in the electrolyte solution. researchgate.net

Self-assembled monolayers (SAMs): [Ru(NH₃)₆]³⁺ has been shown to adsorb onto anionic SAMs on gold electrodes. researchgate.netresearchgate.net Chronocoulometry has been used to establish adsorption isotherms and determine binding constants for the interaction with specific SAMs. researchgate.net

Nafion-modified electrodes: [Ru(NH₃)₆]³⁺ can be incorporated into Nafion films, a cation-exchange polymer, modifying electrodes for applications such as heavy metal detection. iieta.org

The adsorption behavior of [Ru(NH₃)₆]³⁺ is primarily driven by electrostatic interactions, but other factors such as the specific surface chemistry and the composition of the electrolyte can also play a role. researchgate.netresearchgate.net Understanding the interfacial adsorption and binding of this compound is crucial for designing and interpreting experiments involving modified electrodes.

Electrochemical Generation of this compound(II) from this compound(III)

The electrochemical interconversion between hexaammineruthenium(III) ([Ru(NH₃)₆]³⁺) and hexaammineruthenium(II) ([Ru(NH₃)₆]²⁺) is a fundamental redox process in the electrochemistry of this complex. chemicalbook.comlookchem.com This one-electron reduction is generally reversible and electrochemically well-behaved. chemicalbook.comchemrxiv.org

The electrochemical generation of [Ru(NH₃)₆]²⁺ from [Ru(NH₃)₆]³⁺ is typically achieved by applying a potential negative of the formal potential of the [Ru(NH₃)₆]³⁺/[Ru(NH₃)₆]²⁺ redox couple. chemrxiv.org This reduction can be carried out using techniques such as cyclic voltammetry, chronoamperometry, or controlled-potential electrolysis. chemicalbook.comrsc.org

The reversible nature of this redox couple makes [Ru(NH₃)₆]³⁺ a convenient starting material for generating [Ru(NH₃)₆]²⁺ in situ for various applications. chemicalbook.comnih.gov For example, electrogenerated [Ru(NH₃)₆]²⁺ has been used as a mediator in electrocatalytic reactions, facilitating the reduction of other species at potentials where direct reduction might not be favorable. chemrxiv.orgrsc.org The electrochemical generation of [Ru(NH₃)₆]²⁺ is also integral to its use as a redox probe in techniques like electrochemical impedance spectroscopy, where a DC bias can be applied to control the surface concentration of the reduced species. nih.gov

The standard potential for the [Ru(NH₃)₆]³⁺ + e⁻ ⇌ [Ru(NH₃)₆]²⁺ couple is approximately -0.2 V vs Ag/AgCl, although the exact value can vary depending on the electrolyte and reference electrode used. chemrxiv.org

Redox CoupleStandard Potential (vs. Ag/AgCl)
[Ru(NH₃)₆]³⁺ / [Ru(NH₃)₆]²⁺~ -0.2 V chemrxiv.org

The facile electrochemical generation of [Ru(NH₃)₆]²⁺ from the commercially available [Ru(NH₃)₆]³⁺ salt underscores the utility of this redox couple in fundamental electrochemical studies and applied electroanalysis. chemicalbook.comfishersci.comcenmed.comsigmaaldrich.comfishersci.nlsigmaaldrich.com

Catalytic Applications and Mechanistic Studies of Hexammineruthenium

Hexammineruthenium in Homogeneous and Heterogeneous Catalysis

This compound complexes have demonstrated utility in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the complex itself acts as the active catalyst within a single phase, typically a solution. sigmaaldrich.cn In heterogeneous catalysis, the ruthenium species derived from this compound are supported on a solid material, allowing for easier separation of the catalyst from the reaction mixture. oup.comnih.gov For instance, the [Ru(NH₃)₆]³⁺ complex has been shown to be a two-electron catalyst for homogeneous water oxidation. oup.comoup.com It also functions as a catalyst in heterogeneous water oxidation when adsorbed on materials like clay. oup.comoup.com

Role of this compound as a Precursor in Catalyst Synthesis (e.g., Ru/Al₂O₃)

A key application of hexaammineruthenium(III) chloride is its use as a precursor for synthesizing supported ruthenium catalysts. chemimpex.comnetascientific.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comvulcanchem.com For example, it is commonly employed in the preparation of Ru/Al₂O₃ catalysts, which are active in various reactions, including CO₂ hydrogenation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comvulcanchem.comsigmaaldrich.comresearchgate.net The synthesis often involves impregnating a support material like alumina (B75360) (Al₂O₃) with a solution of hexaammineruthenium(III) chloride, followed by activation steps such as drying and calcination. researchgate.net Studies have investigated the effect of different ruthenium precursors, including hexaammineruthenium(III) chloride, on the performance of supported catalysts. researchgate.netrsc.orggoogle.comresearchgate.net The precursor choice and preparation method can influence the resulting ruthenium particle size and distribution on the support, which in turn affects catalytic activity and selectivity. researchgate.netrsc.org

Catalytic Activity in Hydrogenation Reactions

This compound complexes and catalysts derived from them are active in hydrogenation reactions, which involve the addition of hydrogen to a substrate. fscichem.comsigmaaldrich.cnsigmaaldrich.com This includes the hydrogenation of double bonds in organic compounds. libretexts.org Supported ruthenium catalysts prepared using hexaammineruthenium(III) chloride as a precursor have been investigated for the electrocatalytic hydrogenation of bio-oil derived phenolic compounds. rsc.orggoogle.com In such studies, the choice of ruthenium precursor significantly impacted the catalyst's activity and electrochemical efficiency. rsc.orggoogle.com

Catalytic Activity in Oxidation Reactions

Beyond hydrogenation, hexaammineruthenium(III) chloride is also noted for its use as a catalyst in oxidation reactions. chemimpex.comfscichem.com This includes its role in electrochemical applications where it serves as a catalyst or electrode material. fscichem.com

This compound in Water Electrolysis Research

This compound complexes exhibit catalytic performance in water electrolysis reactions, particularly in the context of hydrogen production. fscichem.com The [Ru(NH₃)₆]³⁺ complex has been specifically identified as a two-electron catalyst for oxygen evolution from water in both homogeneous and heterogeneous systems. oup.comoup.com Research in this area explores the potential of ruthenium complexes as catalysts for the oxygen evolution reaction (OER), a key half-reaction in water splitting. oup.com

This compound in CO₂ Hydrogenation Studies

This compound(III) chloride is used as a precursor for catalysts employed in the hydrogenation of carbon dioxide (CO₂). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comvulcanchem.comsigmaaldrich.comresearchgate.netrsc.org This reaction is significant for converting CO₂ into valuable chemicals like methanol (B129727) or methyl formate, contributing to carbon utilization strategies. nih.govresearchgate.net Ru/Al₂O₃ catalysts prepared from hexaammineruthenium(III) chloride have been studied for their performance in CO₂ hydrogenation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Research compares the effectiveness of catalysts prepared with different ruthenium precursors in this reaction. researchgate.net

Hexammineruthenium in Advanced Materials Science Research

Integration of Hexammineruthenium into Nanomaterials Architectures

The integration of this compound into nanomaterials architectures is an active area of research aimed at leveraging the unique properties of both components for enhanced performance in diverse applications. Nanomaterials, such as carbon nanotubes and graphene, offer high surface area and excellent electrical conductivity, which can be synergistically combined with the electrochemical properties of this compound azonano.com.

One approach involves using this compound as a redox probe within nanomaterial-modified interfaces. For instance, studies have utilized hexaammineruthenium(III) chloride with MXene, a 2D nanomaterial, to create conductive interfaces for biosensing platforms. The redox behavior of hexaammineruthenium(III) on the MXene-modified interface allows for the distinction of protein molecules at different distances from the electrode surface bohrium.comnih.gov.

Another application is the incorporation of this compound into nanoparticle-based structures. While not explicitly detailing this compound integration, research highlights the potential of integrating nanoparticle functionalities into superlattices and utilizing the chemical addressability of proteins for DNA-directed assembly in programmable nanomaterials northwestern.edu. This suggests potential avenues for incorporating this compound into ordered nanomaterial architectures for tailored properties. The use of nanomaterials in textiles, for example, to impart properties like conductivity, also indicates the potential for integrating electrochemically active compounds like this compound into such matrices materialneutral.info.

Development of Modified Electrodes for Enhanced Performance

This compound is frequently employed in the development of chemically modified electrodes to enhance their electrochemical performance for various applications, including sensing and catalysis rsc.orgacs.org. Its well-defined and reversible redox couple (HexRu(III)|HexRu(II)) makes it a commonly used electrochemical redox probe sigmaaldrich.com.

Modified electrodes incorporating this compound have shown improved capabilities in detecting various analytes. For example, gold nanoparticle/hexaammineruthenium(III)/Nafion® modified glassy carbon electrodes have been fabricated and used for the trace detection of heavy metal ions like lead and cadmium in samples such as commercial hair dyes rsc.orgresearchgate.net. Cyclic voltammetry studies on these modified electrodes demonstrate reversible peaks, indicating stable electrochemical behavior rsc.orgresearchgate.net. The incorporation of hexaammineruthenium facilitates electron transfer processes within the polymer film coating the electrode surface rsc.org.

Research also explores the use of this compound as a redox probe to characterize the electrochemical properties of novel electrode materials, such as pencil drawn electrodes (PDEs) rsc.orgrsc.org. Studies have shown that PDEs exhibit quantifiable electrochemical responses towards hexaammineruthenium(III) chloride, allowing for the assessment of electrode performance and the impact of parameters like the number of drawn pencil layers and pencil grade rsc.orgrsc.org.

Furthermore, this compound has been investigated as an alternative redox probe to hexacyanoferrate for impedimetric biosensing with gold electrodes, suggesting potential advantages in terms of electrode stability over time mdpi.comresearchgate.net. Its role in facilitating electron transfer has also been noted in the context of enhancing the performance of hydrogen peroxide (bio)sensors modified with materials like carbon nanotubes, graphene, and titanium dioxide nanoparticles researchgate.net.

Data from research on modified electrodes highlights the impact of this compound incorporation:

Electrode ModificationAnalyte DetectedDetection MethodKey FindingCitation
AuNP/[Ru(NH₃)₆]³⁺/Nafion® modified GCEPb²⁺, Cd²⁺Anodic Stripping VoltammetrySimultaneous detection with linear relationship between peak current and concentration rsc.orgresearchgate.net rsc.orgresearchgate.net
Graphite-paraffin carbon paste electrode[Ru(NH₃)₆]³⁺, DopamineCyclic VoltammetryClear oxidation and reduction peaks, indicating suitable performance rsc.org rsc.org
MXene modified interfaceCA15-3DPV, EISRu(NH₃)₆³⁺ distinguishes protein molecules at different distances bohrium.comnih.gov bohrium.comnih.gov
TiO₂–c-MWCNT–GR–RUT modified GCE (for H₂O₂ sensing)H₂O₂AmperometryEnhanced electrocatalytic reaction activity and reduced working potential researchgate.net researchgate.net

Fabrication of Thin Films and Surface Coatings Incorporating this compound

This compound has been successfully incorporated into thin films and surface coatings for various materials science applications. These films can be fabricated using techniques such as spin coating.

Studies have demonstrated the fabrication of hexaammineruthenium(III)-incorporated Nafion® thin films using dynamic dispense spin coating researchgate.netscienggj.orgresearchgate.net. This technique allows for the creation of films with thicknesses typically less than 600 nm researchgate.netscienggj.org. Researchers have investigated the effect of parameters such as the concentration of the ruthenium complex and thinning rates on the morphology and transport properties of these films researchgate.netscienggj.org. Micrographs have revealed that higher concentrations of the ruthenium complex can lead to the presence of lumps on the film surface, which can be reduced by increasing thinning rates or decreasing the concentration scienggj.org. Cyclic voltammetry characterizations indicate that the concentration of the redox mediator content plays a significant role in the conductivity of the film scienggj.org. These studies confirm the immobilization of the ruthenium complex within the Nafion film scienggj.org.

Other methods for fabricating thin films of various materials, which could potentially be adapted for this compound incorporation, include dip coating, spray coating, chemical/physical vapor deposition, and electrodeposition techniques mdpi.cominesc-mn.pt. The ability to create uniform and controlled thin films incorporating this compound is crucial for its application in areas like electrochemical devices and sensors.

This compound-Mediated Synthesis of Advanced Materials

This compound compounds can serve as precursors or catalysts in the synthesis of various advanced materials. The inherent properties of ruthenium, such as its high temperature and corrosion resistance, contribute to the performance of materials synthesized using this compound precursors fscichem.com.

Hexaammineruthenium(III) chloride can be used as a precursor for the preparation of catalysts, including Ru/Al₂O₃ catalysts for CO₂ hydrogenation sigmaaldrich.comsigmaaldrich.com. It is also utilized in the synthesis of bimetallic complexes, such as ([Ru(NH₃)₆][Ag(CN)₂]₃·2H₂O), and other ruthenium complexes like chloropentaammineruthenium(III) chloride sigmaaldrich.comsigmaaldrich.com.

While the search results provide examples of this compound being used as a precursor for catalysts and other complexes, further detailed research findings specifically focusing on this compound-mediated synthesis routes for a broader range of advanced materials are not extensively detailed in the provided snippets. However, the general use of ruthenium complexes in catalysis and materials synthesis suggests a potential for this compound in mediating the formation of various functional materials fscichem.comchemimpex.com.

Design of this compound-Based Components for Electrochemical Sensing Platforms

This compound plays a vital role in the design and functionality of electrochemical sensing platforms, primarily due to its well-characterized redox behavior and its ability to act as a reliable redox probe sigmaaldrich.comontosight.ai.

In electrochemical sensors, this compound(III) chloride is frequently used to assess the performance of the sensing platform and to study electron transfer processes rsc.orgchemrxiv.orgacs.org. For instance, it has been used to characterize the electrochemical activity of 3D-printed electrochemical sensors, demonstrating the platform's ability to detect electrochemical activity chemrxiv.org. The electrochemical characterization using this compound(III) chloride helps in evaluating the electron transfer kinetics of the electrode material acs.org.

This compound-based components are integrated into sensing platforms in various ways. This includes its use as a soluble redox probe in affinity-based biosensing on modified interfaces, where it helps distinguish molecular interactions near the electrode surface bohrium.comnih.gov. In these platforms, the changes in the electrochemical signal of this compound upon binding events are correlated to the analyte concentration bohrium.comnih.gov.

Furthermore, this compound has been incorporated into modified electrodes used in electrochemical sensing platforms for detecting heavy metals rsc.orgresearchgate.netrsc.org. Its presence enhances the electrode's sensitivity and facilitates the detection process through techniques like anodic stripping voltammetry rsc.orgresearchgate.net.

The design considerations for this compound-based sensing platforms often involve optimizing the electrode material and the method of incorporating this compound to achieve desired sensitivity, selectivity, and stability rsc.orgresearchgate.netrsc.org. Research on graphite-paraffin carbon paste electrodes, for example, has utilized this compound(III) chloride to confirm the electrode's functionality for direct electrochemical measurements rsc.org.

The versatility of this compound as a redox probe and its compatibility with various electrode modification strategies make it a key component in the design of advanced electrochemical sensing platforms for a wide range of analytes.

Advanced Spectroscopic Characterization Techniques for Hexammineruthenium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Species Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within hexammineruthenium complexes. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, and the wavelengths of these absorptions are characteristic of the species' electronic structure.

For the this compound(III) ion, [Ru(NH₃)₆]³⁺, a d⁵ low-spin complex, the UV-Vis spectrum in aqueous solution typically displays two main absorption bands. One prominent peak is observed at approximately 275 nm, with another appearing around 325 nm. researchgate.net These absorptions are attributed to ligand-to-metal charge transfer (LMCT) transitions.

The this compound(II) ion, [Ru(NH₃)₆]²⁺, a d⁶ low-spin complex, also exhibits characteristic absorptions in the UV-Vis region. Its spectrum is useful in monitoring redox reactions involving the Ru(II)/Ru(III) couple. The stability and distinct spectral features of both oxidation states make UV-Vis spectroscopy a valuable tool for identifying the specific form of the this compound ion present in a sample and for studying the kinetics of electron transfer processes. researchgate.netresearchgate.net

Table 1: UV-Vis Absorption Maxima for this compound Ions

This compound Species Absorption Maximum (λmax)
[Ru(NH₃)₆]³⁺ ~275 nm, ~325 nm researchgate.net
[Ru(NH₃)₆]²⁺ Varies with conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and environment of atoms within a molecule. For the diamagnetic [Ru(NH₃)₆]²⁺ complex, ¹H NMR would be expected to show a single resonance for the 18 equivalent ammine protons, broadened by the quadrupolar ¹⁴N nucleus.

The paramagnetic nature of the [Ru(NH₃)₆]³⁺ ion, with its unpaired electron, significantly influences the NMR spectrum. The interaction of the unpaired electron with the ammine protons leads to large shifts and broadening of the NMR signals, a phenomenon known as paramagnetic shifting and relaxation. The chemical shifts in such paramagnetic complexes are sensitive to the geometric arrangement and the nature of the metal-ligand bonding. Studying these paramagnetic shifts can provide detailed insights into the electronic structure and the distribution of the unpaired electron density within the complex.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Vibration Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the vibrational modes of the ammine (NH₃) ligands coordinated to the ruthenium center. The infrared spectra of [Ru(NH₃)₆]Cl₂ and [Ru(NH₃)₆]Cl₃ have been measured in the solid state, revealing characteristic absorption bands for the coordinated ammonia (B1221849) molecules. researchgate.net

Assignments have been made for the observed bands, which include N-H stretching, symmetric and degenerate NH₃ deformation (bending), and NH₃ rocking vibrations. researchgate.netcdnsciencepub.com The frequencies of these vibrations are sensitive to the oxidation state of the ruthenium ion. For instance, the N-H stretching vibrations occur at a higher frequency for the Ru(II) complexes compared to the Ru(III) complexes. cdnsciencepub.com This is attributed to the stronger M-N bond in the Ru(III) species, which consequently weakens the N-H bonds and lowers their stretching frequency. cdnsciencepub.com Conversely, the NH₃ rocking vibration frequency is higher in the higher oxidation state. cdnsciencepub.com The metal-nitrogen stretching vibrations for the this compound(III) complexes are observed in the 424–485 cm⁻¹ range. researchgate.net

Table 2: Selected FTIR Vibrational Frequencies for this compound Complexes (cm⁻¹)

Vibrational Mode [Ru(NH₃)₆]³⁺ [Ru(NH₃)₆]²⁺
N-H Stretching Lower Frequency Higher Frequency cdnsciencepub.com
NH₃ Rocking Higher Frequency Lower Frequency cdnsciencepub.com
Ru-N Stretching 424-485 researchgate.net Not observed in the same region researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. Therefore, it is an indispensable tool for studying the paramagnetic this compound(III) ion, while the diamagnetic this compound(II) ion is EPR-silent.

The EPR spectrum of a solid sample of [Ru(NH₃)₆]Cl₃ at low temperatures (e.g., 77 K) provides information about the electronic environment of the Ru(III) center. The spectrum is characterized by its g-values, which are a measure of the interaction of the unpaired electron's magnetic moment with the applied magnetic field. ciqtekglobal.com For transition metal ions, the g-value can deviate from the free-electron value (gₑ ≈ 2.0023) due to contributions from orbital angular momentum, a phenomenon known as spin-orbit coupling. manchester.ac.uk Analysis of the g-values provides insights into the electronic structure and symmetry of the metal complex.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and the local geometric structure around a specific atom. By tuning the X-ray energy to the absorption edge of ruthenium (e.g., the K-edge or L-edge), one can probe the electronic and structural properties of the ruthenium center in this compound.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is the region near the absorption edge, is particularly sensitive to the oxidation state of the absorbing atom. nih.gov A shift in the edge energy to higher values typically corresponds to a higher oxidation state. researchgate.net Therefore, XANES can be used to definitively determine whether ruthenium is in the +2 or +3 oxidation state. The Extended X-ray Absorption Fine Structure (EXAFS) region, at energies above the edge, contains information about the coordination number and distances of the neighboring atoms, allowing for a precise determination of the Ru-N bond lengths.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. In the context of this compound, XPS can be used to verify the presence of ruthenium, nitrogen, and the counter-ion on the surface of a solid sample.

The binding energies of the core-level electrons, such as the Ru 3d or Ru 3p electrons, are characteristic of the element and its oxidation state. For ruthenium, the Ru 3d₅/₂ binding energy can be used to infer its chemical state. xpsfitting.com However, the Ru 3d₃/₂ peak often overlaps with the C 1s peak from adventitious carbon contamination, making analysis challenging. thermofisher.com In such cases, the Ru 3p peaks can be analyzed instead. xpsfitting.com By comparing the measured binding energies to those of reference compounds, the oxidation state of ruthenium at the surface can be confirmed. researchgate.net

Table 3: Representative Ru 3d₅/₂ Binding Energies for Different Ruthenium Oxidation States

Oxidation State Approximate Binding Energy (eV)
Ru⁰ (metal) ~280.1
Ru³⁺ ~282.15 researchgate.net
Ru⁴⁺ ~281.25 researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of light, and the selection rules for Raman activity are different from those for IR absorption. Therefore, Raman and FTIR spectroscopy provide complementary information. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

For a highly symmetric molecule like the octahedral [Ru(NH₃)₆]³⁺, certain vibrational modes may be Raman-active but IR-inactive, and vice versa. The Raman spectrum provides a "vibrational fingerprint" that is unique to the complex. The positions and relative intensities of the Raman bands can be used for structural characterization and to study the interactions between the complex and its environment. nih.govrsc.orguark.edu For instance, changes in the Raman spectrum of the ammine ligands can indicate changes in the coordination environment or the oxidation state of the ruthenium center.

Combined Spectroscopic Approaches for Comprehensive Characterization

A truly holistic characterization of this compound, specifically the this compound(III) cation, necessitates a correlated analysis of data from electronic absorption, vibrational, and nuclear magnetic resonance spectroscopies. Each of these techniques offers a unique window into the molecule's properties, and their combined interpretation provides a level of detail unattainable by any single method.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of an aqueous solution of this compound(III) chloride reveals crucial information about the electronic transitions within the complex. The spectrum is characterized by specific absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals. These transitions are influenced by the ligand field environment around the central ruthenium ion.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the this compound cation. These techniques provide insights into the strength and nature of the coordinate bonds between the ruthenium center and the ammine ligands.

A key vibrational mode observed in the IR spectrum of this compound(III) chloride is the Ru-N stretching frequency. This absorption provides direct evidence for the coordination of the ammonia molecules to the ruthenium ion. The positions of other bands in the IR and Raman spectra can be assigned to various vibrational modes of the coordinated ammonia ligands, such as N-H stretching and bending vibrations. The complementary nature of IR and Raman spectroscopy is particularly valuable, as some vibrational modes may be active in one technique but not the other, allowing for a more complete vibrational analysis.

The synergy of these techniques is paramount. For example, while UV-Vis spectroscopy confirms the electronic structure of the complex ion in solution, IR and Raman spectroscopy provide definitive evidence of the Ru-N bonds and the integrity of the ammine ligands in the solid state. Although direct, detailed NMR data for this specific paramagnetic complex is complex, the integration of the available electronic and vibrational spectroscopic data provides a robust foundation for its structural characterization.

To illustrate the complementary data obtained from these techniques, the following interactive table summarizes key spectroscopic findings for this compound(III) chloride:

Spectroscopic TechniqueObserved FeatureInterpretation
UV-Vis Spectroscopy Absorption bands in the UV-Visible regionCorresponds to d-d electronic transitions within the Ru(III) center.
Infrared (IR) Spectroscopy Ru-N stretching vibrationConfirms the coordination of ammonia ligands to the ruthenium metal center.
Raman Spectroscopy Complements IR data for vibrational analysisProvides additional information on the vibrational modes of the complex ion.
NMR Spectroscopy (Expected) Broad signals and significant shiftsReflects the paramagnetic nature of the Ru(III) ion, influencing the nuclear spins.

This integrated spectroscopic approach ensures a comprehensive and reliable characterization of the this compound complex, highlighting the importance of a multi-technique methodology in modern chemical analysis.

Computational Chemistry and Theoretical Modeling of Hexammineruthenium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of transition metal complexes like hexaammineruthenium. DFT calculations can provide information about the distribution of electrons within the molecule, the energies of molecular orbitals, and how these properties influence the complex's reactivity. Studies have utilized DFT to analyze the electronic structure of hexaammineruthenium complexes, including the effect of parameters on theoretical calculations of X-ray absorption near-edge structure (XANES) spectra, which can help in understanding the electronic configuration of the ruthenium center. researchgate.net DFT is also employed to analyze the electronic structure and reactivities of transition metal complexes, although the accuracy can depend on the choice of exchange-correlation potentials and basis sets. researchgate.net

Ab Initio Quantum Chemical Studies of Hexammineruthenium

Ab initio quantum chemical methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only physical constants and the number and positions of electrons as input. wikipedia.org These methods provide a rigorous approach to calculating electronic properties without relying on empirical parameters. Ab initio studies on hexaammineruthenium have investigated its electronic and solvation structures in aqueous solutions for both the Ru(II) and Ru(III) oxidation states, which are key species in electron-transfer reactions. acs.org These studies can reveal how the surrounding solvent molecules interact with the complex and influence its electronic properties.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in various environments, such as in solution or at interfaces. MD simulations can provide insights into the solvation structure of hexaammineruthenium ions in water, the dynamics of solvent molecules around the complex, and its diffusion and behavior near surfaces. While general MD simulations are used to study molecular interactions and dynamics in solutions and at interfaces, specific studies focusing solely on hexaammineruthenium were not extensively detailed in the provided search results. princeton.edu, dntb.gov.ua, nih.gov However, the principles of MD simulations are applicable to understanding the dynamic behavior of hexaammineruthenium in condensed phases.

Theoretical Prediction of Electron Transfer Parameters (e.g., Reorganization Energy)

Theoretical calculations are crucial for predicting electron transfer parameters such as the reorganization energy (λ). The reorganization energy is a key parameter in electron transfer theories like Marcus theory, representing the energy required to rearrange the nuclear geometry of the redox species and the surrounding solvent during an electron transfer event. researchgate.net, nih.gov Studies involving hexaammineruthenium have utilized theoretical models to evaluate the reorganization energy of the electron transfer process. researchgate.net The total reorganization energy is composed of inner (intramolecular) and outer (solvent) components. researchgate.net Theoretical predictions of these parameters help in understanding and predicting the rates of electron transfer reactions involving hexaammineruthenium.

Modeling of this compound Interactions with Extended Systems

Computational modeling is used to investigate the interactions of hexaammineruthenium with extended systems, such as electrodes or biological molecules like DNA. These studies can explore the nature of the interactions (e.g., electrostatic, covalent), the adsorption of the complex onto surfaces, and the influence of these interactions on electron transfer processes. For instance, studies have investigated the interactions of hexaammineruthenium(III) with anionic self-assembled monolayers and DNA, demonstrating that interactions with DNA can be more than just electrostatic, particularly with specific sequences. researchgate.net Modeling can help elucidate the binding mechanisms and the impact of the extended system on the electronic and electrochemical properties of hexaammineruthenium.

Interactions of Hexammineruthenium with Biomolecules in Fundamental Research

Hexammineruthenium Interaction with Nucleic Acids

This compound(III) has been shown to interact with nucleic acids, influencing their structure and behavior. nih.govresearchgate.net This interaction is of particular interest due to the potential for metal complexes to alter DNA conformation and function.

DNA Binding Mechanisms and Structural Perturbations (e.g., Z-DNA Induction)

This compound(III) is known to bind to DNA, primarily through electrostatic interactions with the negatively charged phosphate (B84403) backbone. researchgate.net Additionally, studies have shown interactions with DNA bases, specifically guanine (B1146940) and adenine (B156593). nih.gov The interaction with adenine can induce a tautomeric shift, disrupting A-T base pairing. nih.govnih.goviucr.org

One notable effect of this compound(III) interaction with DNA is its ability to induce the formation of Z-DNA. nih.govresearchgate.net Z-DNA is a left-handed helical structure that contrasts with the more common right-handed B-DNA. The induction of the Z-form by this compound(III) is similar to that observed with cobalt hexammine chloride, another hexacoordinated metal complex. nih.gov Crystal structures of DNA complexed with this compound(III) have provided insights into these interactions, showing binding to guanine bases and phosphate groups. nih.gov

Data Table 1: this compound(III) Interaction with DNA

Interaction TypeBinding Site(s)Observed Effect(s)Reference
ElectrostaticPhosphate backboneBinding, charge neutralization researchgate.net
Hydrogen Bonding/CoordinationGuanine bases (N7, O6), Adenine bases (N7), Phosphate oxygensSpecific interactions, potential base destabilization, tautomeric shift in adenine nih.govresearchgate.netresearchgate.net
Conformational ChangeEntire DNA helixInduction of Z-DNA formation nih.govresearchgate.net

Investigations of this compound-Nucleic Acid Adducts

Investigations have explored the formation of adducts between this compound and nucleic acids. While the primary interaction is electrostatic, specific coordination to bases can lead to the formation of stable adducts. Studies using techniques like cyclic voltammetry have detected the binding of this compound(III) to immobilized DNA, indicating the formation of surface-confined complexes or adducts. ncl.ac.uknih.govacs.org The strong association between this compound(III) and G-quadruplex sequences, evidenced by a characteristic voltammetric peak, suggests specific binding or adduct formation with these structures, which is not observed with double-stranded DNA sequences. acs.org

Electron Transfer Processes Involving this compound and Biological Systems

This compound is recognized for its ability to participate in electron transfer reactions, making it a valuable tool for studying biological electron transport. netascientific.comchemimpex.comacs.org

This compound as an Electron Donor to Cytochrome Oxidase

This compound(II) ([Ru(NH₃)₆]²⁺), the reduced form of this compound(III), can act as an efficient artificial electron donor to cytochrome c oxidase. nih.govnih.gov Cytochrome c oxidase is a key enzyme in the mitochondrial electron transport chain, responsible for the reduction of oxygen to water. researchgate.netnih.gov Studies have shown that this compound(II) can donate electrons directly to cytochrome oxidase, even in the absence of its natural electron donor, cytochrome c. nih.govnih.gov The kinetics of electron transfer from this compound(II) to purified oxidase exhibit a biphasic pattern, similar to that of cytochrome c, suggesting interaction at the same site(s) on the enzyme. nih.gov

Data Table 2: Electron Transfer from this compound(II) to Cytochrome Oxidase

Electron DonorElectron AcceptorObservationReference
This compound(II)Cytochrome c oxidaseEfficient electron donation, membrane potential generation in absence of cytochrome c nih.govnih.gov
This compound(II)Cytochrome c oxidaseBiphasic kinetics, competitive inhibition by cytochrome c nih.gov

This compound(II) has also been used as an electron donor in studies of other cytochrome-containing enzymes, such as cytochrome c nitrite (B80452) reductase. wisconsin.edu

Studies of Redox Mediators in Biological Electron Transport Models

This compound complexes are frequently employed as redox mediators in model biological electron transport systems. Their well-defined redox properties and ability to undergo reversible electron transfer make them suitable for probing electron transfer pathways and kinetics in various biological contexts. mckelveylab.comfrontiersin.orgnih.gov

In microbial electrosynthesis systems, this compound has been shown to enhance current generation by facilitating electron transfer between microorganisms and electrodes. frontiersin.org Its use as an outer-sphere redox mediator has also been instrumental in studying electron transfer kinetics at interfaces modified with biological molecules, such as DNA-modified electrodes or transition metal dichalcogenides relevant to bioelectrocatalysis. ncl.ac.ukmckelveylab.com These studies provide fundamental insights into how electron transfer occurs in complex biological and bio-inspired systems.

Biophysical Characterization of this compound-Biomolecule Complexes

Biophysical techniques are crucial for characterizing the interactions between this compound and biomolecules, providing detailed information on binding affinity, stoichiometry, and resulting structural changes. Techniques such as X-ray crystallography have been used to determine the precise binding sites and structural perturbations induced by this compound(III) in DNA. nih.govnih.goviucr.org

Electrochemical methods, including cyclic voltammetry and chronocoulometry, have been applied to quantify the binding of this compound(III) to immobilized nucleic acids and to study electron transfer kinetics within these complexes. researchgate.netncl.ac.uknih.govacs.org These methods can provide data on binding constants and the number of binding sites. researchgate.netnih.gov

Other biophysical techniques, such as those used for characterizing protein-ligand interactions or structural stability, can also be applied to study this compound complexes with proteins or other biomolecules involved in electron transfer or other processes. redshiftbio.comcasss.org These techniques help to understand the molecular basis of the observed interactions and their functional consequences.

Future Research Directions and Advanced Methodologies for Hexammineruthenium

Development of Next-Generation Hexammineruthenium-Based Chemical Probes

This compound complexes are being investigated for their utility as redox probes in electrochemical sensing platforms. Their well-defined electrochemical behavior, particularly the reversible Ru(III)/Ru(II) redox couple, makes them suitable for probing electrode surfaces and interactions with biomolecules. researchgate.netmdpi.comsamaterials.com

Research has demonstrated the successful use of hexaammineruthenium(III) as an alternative redox probe in electrochemical impedance spectroscopy (EIS) for detecting biomolecules, offering improved stability compared to traditional probes like hexacyanoferrate. researchgate.net This is particularly relevant for biosensing applications using gold electrodes, where hexacyanoferrate can cause corrosion. researchgate.netama-science.org The in-situ reduction of hexaammineruthenium(III) to hexaammineruthenium(II) by applying a direct current during EIS measurements is a key aspect of this approach. researchgate.netama-science.org

This compound(III) has also been employed as an electroactive cation to study DNA-modified surfaces, enabling the discrimination between different DNA structures like duplex DNA and G-quadruplex DNA based on the electrochemical response. researchgate.net This methodology leverages the electrostatic interactions between the positively charged hexaammineruthenium(III) cation and the phosphate (B84403) groups of DNA. researchgate.net Studies have shown that this method is sensitive enough to distinguish between folded and unfolded states of DNA i-motif structures based on pH changes. researchgate.net

Furthermore, hexaammineruthenium has been used in surface plasmon resonance imaging (SPRi) to assess the surface density of DNA probes on microarrays. nih.gov A single injection of a hexaammineruthenium solution allows for the simultaneous visualization and quantification of DNA probe density on microarray spots, providing a valuable quality control parameter for hybridization assays. nih.gov

Research findings highlight the potential of this compound as a versatile redox probe in various electrochemical sensing platforms.

Application AreaTechnique UsedKey FindingCitation
Biomolecule DetectionElectrochemical Impedance Spectroscopy (EIS)Improved sensor stability compared to hexacyanoferrate. researchgate.net researchgate.netama-science.org
DNA Structure DiscriminationVoltammetry at DNA-modified surfacesEnables differentiation between duplex and G-quadruplex DNA. researchgate.net researchgate.net
DNA Microarray AnalysisSurface Plasmon Resonance Imaging (SPRi)Allows simultaneous visualization and quantification of DNA probe density. nih.gov nih.gov
Electrode Surface ProbingCyclic Voltammetry, Chronoamperometry, etc.Near-ideal outer-sphere electron transfer redox probe for determining electroactive surface area. mdpi.com mdpi.com

Note: This is an interactive data table. The data can be sorted by clicking on the column headers.

In Situ and Operando Spectroelectrochemical Studies of this compound

In situ and operando spectroelectrochemistry are powerful techniques that combine electrochemical measurements with spectroscopic analysis to provide real-time information about electrochemical processes and the species involved. researchgate.netbasinc.com These methods are crucial for understanding reaction mechanisms and the evolution of materials under electrochemical control. researchgate.net

This compound(III) chloride has been used as a model redox species in in situ Raman spectroelectrochemistry studies, particularly on graphene electrodes. tue.nl These studies utilize the Raman signal of graphene to gain information about doping caused by adsorbed species, independent of the cyclic voltammograms. tue.nl By monitoring the G-peak position in the Raman spectrum during electrochemical experiments, researchers can obtain in situ information on the adsorption of species like hexaammineruthenium(III) on the graphene surface. tue.nl

Operando techniques, such as operando scanning electrochemical probe microscopy (SEPM), are also being employed to investigate electrochemical activity at interfaces while simultaneously modulating the reactivity. acs.orgnih.gov this compound(III) has been used as a reversible redox species in operando SEPM to probe electrochemical activity and establish structure-activity relationships in single entity studies. acs.orgnih.gov This allows for the correlation of intrinsic electrochemical reactivity with the physical and chemical properties of electrocatalysts. acs.orgnih.gov

The application of in situ and operando spectroelectrochemical methods provides detailed insights into the behavior of this compound at electrode interfaces and its role in electron transfer processes.

TechniqueInformation GainedApplication ExampleCitation
In Situ Raman SpectroelectrochemistryAdsorption of species, doping effects on electrode surfaceStudying adsorption of this compound(III) on graphene. tue.nl tue.nl
Operando Scanning Electrochemical MicroscopyLocal electrochemical activity, structure-activity relationships, interfacial dynamicsProbing electrochemical activity using this compound(III) as a redox species. acs.org acs.orgnih.govrsc.org
In Situ UV-Vis SpectroelectrochemistryReal-time monitoring of redox processes and speciesStudying electron transfer and identifying intermediates. researchgate.netresearchgate.net researchgate.netresearchgate.net

Note: This is an interactive data table. The data can be sorted by clicking on the column headers.

Advancements in Multiscale Computational Modeling of this compound Systems

Multiscale computational modeling is a powerful approach that integrates computational methods across different length and time scales to study complex systems. kuleuven.bepsi-k.netllnl.govimechanica.org This is particularly relevant for understanding the behavior of molecules and materials in diverse environments and under various conditions. kuleuven.bepsi-k.net

Computational studies have been applied to understand the electrochemical reactivity of transition metal ammine complexes, including those of ruthenium, within a quantum chemical framework. researchgate.net These studies address the electronic structure of oxidized and reduced forms of the complexes and compute contributions to the Franck-Condon barrier and electronic transmission coefficients. researchgate.net Multiscale approaches can provide insights into the effect of microscopic processes on macroscopic properties and device performance. psi-k.net

For this compound systems, multiscale computational modeling can offer valuable insights into:

Solvation Effects: Understanding the interaction of this compound ions with solvent molecules at different scales, from the atomic level to the bulk solution. researchgate.net

Electron Transfer Mechanisms: Modeling the electron transfer processes involving this compound at electrode interfaces, considering factors like the electrode material, electrolyte composition, and potential. researchgate.net

Adsorption Phenomena: Simulating the adsorption of this compound on various surfaces, such as graphene or modified electrodes, to understand the nature of the interactions and their influence on electrochemical behavior. researchgate.nettue.nl

Behavior in Complex Environments: Modeling the behavior of this compound in biological systems or advanced materials, considering the presence of other molecules, ions, and interfaces.

Advancements in computational resources and algorithms are enabling more sophisticated multiscale simulations, allowing for a more comprehensive understanding of this compound's behavior in diverse applications. Integrating physics-based models with machine learning techniques is also highlighted as a roadmap for future research in computational materials science, which could be applied to this compound systems. imechanica.org

Modeling ApproachScaleInsights ProvidedCitation
Quantum Chemical (e.g., DFT)Electronic, AtomicElectronic structure, reaction barriers, spectroscopic properties. researchgate.netresearchgate.net researchgate.netresearchgate.net
Molecular DynamicsAtomic, Molecular, NanoscaleSolvation dynamics, diffusion, interactions with surfaces and biomolecules. researchgate.net researchgate.net
Continuum MechanicsMacroscopicBulk properties, transport phenomena.-
Multiscale FrameworksIntegrating multiple scalesLinking microscopic behavior to macroscopic properties and device performance. psi-k.netllnl.gov psi-k.netllnl.gov

Note: This is an interactive data table. The data can be sorted by clicking on the column headers.

Q & A

Q. How can machine learning enhance predictive modeling of hexaammineruthenium’s properties?

  • Train neural networks on datasets of Ru complexes (e.g., bond lengths, redox potentials) to predict properties of novel derivatives. Feature selection should prioritize ligand electronegativity, coordination number, and solvent polarity .

Key Data from Literature

ParameterValue/ObservationMethodologyReference
Ru³⁺/Ru²⁺ redox potential0.22 V vs. Ag/AgClCyclic Voltammetry
ΔEp (DMF-modified electrode)155 mVCV in 0.1 M KCl
UV-Vis λmax500 nm (LMCT band)Spectrophotometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.